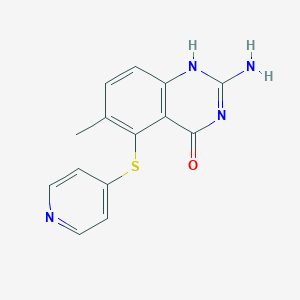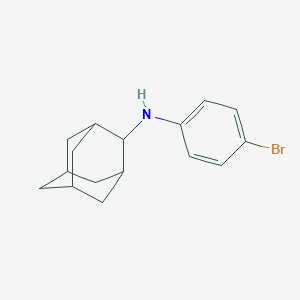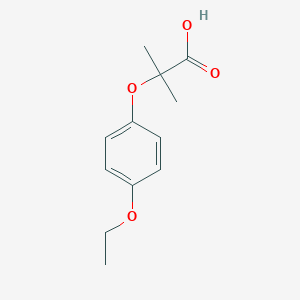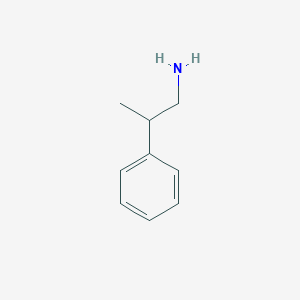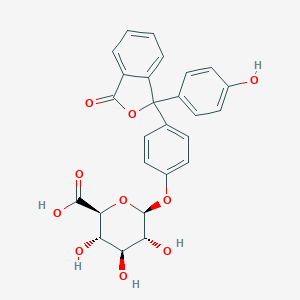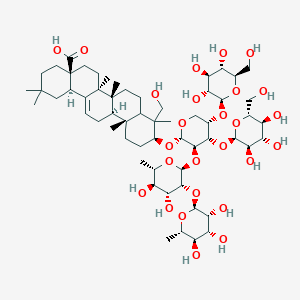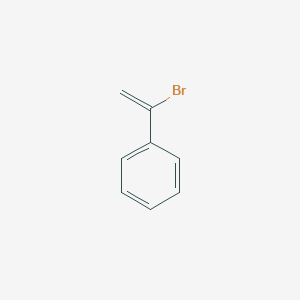
Methyl 2-(4-isobutylphenyl)propanoate
Descripción general
Descripción
“Methyl 2-(4-isobutylphenyl)propanoate” is an organic compound with the empirical formula C14H20O2 . It is also known as the ibuprofen methyl ester .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-isobutylphenyl)propanoate” consists of a propanoate ester group attached to a 4-isobutylphenyl group . The compound’s structure has been confirmed by Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflectance Fourier Transform Infrared spectroscopy (ATR-FTIR) .Chemical Reactions Analysis
The isomerization of ibuprofen, a nonsteroidal anti-inflammatory medicine, has been investigated using hybrid density functional theory . The rearrangement reaction of ®-(-)-ibuprofen to its (S)-(+)-isomer involves a [1,3]-hydrogen shift .Physical And Chemical Properties Analysis
“Methyl 2-(4-isobutylphenyl)propanoate” is a solid compound . Its molecular weight is 220.31 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis: Enantiomer Isomerization
Methyl 2-(4-isobutylphenyl)propanoate: is a key intermediate in the synthesis of the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen . Researchers have investigated the isomerization of ibuprofen methyl ester as a fundamental stage in the preparation of the antipyretic medicine ®-ibuprofen. This process involves a [1,3]-hydrogen shift leading to an inversion of configuration at a specific carbon atom, which is crucial for the pharmacological activity of the drug .
Chemical Synthesis: Organic Building Blocks
As an organic building block, Methyl 2-(4-isobutylphenyl)propanoate is used in the synthesis of various complex molecules. Its reactive ester group allows for further chemical transformations, making it a versatile reagent in organic synthesis laboratories .
Biocidal Products: Antimicrobial Properties
Methyl 2-(4-isobutylphenyl)propanoate: has potential applications as a biocidal product. Its antimicrobial properties can be harnessed to develop new disinfectants and sanitizers, which are increasingly important in healthcare settings .
Life Sciences: Drug Metabolism Studies
The compound is also significant in life sciences, particularly in drug metabolism studies. It can be used to understand the metabolic pathways of ibuprofen and its esters, providing insights into the bioavailability and efficacy of the drug .
Mecanismo De Acción
Target of Action
Methyl 2-(4-isobutylphenyl)propanoate, also known as MET-IBU, is a derivative of ibuprofen . The primary targets of this compound are multidrug-resistant strains of Escherichia coli and Staphylococcus aureus . These bacteria are common pathogens that can cause a variety of infections, and their resistance to multiple antibiotics poses a significant challenge to treatment.
Mode of Action
MET-IBU interacts with its bacterial targets by potentiating the growth inhibition of these pathogenic bacteria . In the case of Staphylococcus aureus K2068 , which overexpresses the mepA gene, MET-IBU potentiates the action of ethidium bromide, indicating that this compound acts on the efflux pump mechanism present in this strain .
Biochemical Pathways
The compound’s ability to potentiate the action of antibiotics suggests that it may interfere with bacterial efflux pumps, which are proteins that expel toxic substances out of cells . By inhibiting these pumps, MET-IBU could increase the intracellular concentration of antibiotics, enhancing their antibacterial effect.
Pharmacokinetics
As a small molecule with a molecular weight of 22031 , it is likely to have good bioavailability
Result of Action
The result of MET-IBU’s action is the enhanced antibacterial effect of certain antibiotics against multidrug-resistant strains of E. coli and S. aureus . This could potentially lead to more effective treatments for infections caused by these pathogens.
Action Environment
The efficacy and stability of MET-IBU could be influenced by various environmental factors. For instance, the compound’s action may be affected by the pH of the environment, the presence of other substances, and the temperature
Safety and Hazards
Direcciones Futuras
The future research directions for “Methyl 2-(4-isobutylphenyl)propanoate” could involve further investigation of its anti-inflammatory and antibiotic potentiating effects . Additionally, more studies could be conducted to understand its isomerization process and to develop efficient synthetic routes.
Propiedades
IUPAC Name |
methyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(15)16-4/h5-8,10-11H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZYUHPFNYBBFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921342 | |
| Record name | Methyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-isobutylphenyl)propanoate | |
CAS RN |
61566-34-5 | |
| Record name | Ibuprofen methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61566-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibuprofen methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061566345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(4-isopropylphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBUPROFEN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F58KSV2GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Methyl 2-(4-isobutylphenyl)propanoate enhance the effectiveness of existing antibiotics?
A: Yes, preliminary research indicates that Methyl 2-(4-isobutylphenyl)propanoate might hold promise as an antibiotic adjuvant. A study demonstrated its ability to potentiate the activity of antibiotics against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus []. This finding suggests a potential avenue for combating antibiotic resistance, a growing global health concern.
Q2: What are the key structural features of Methyl 2-(4-isobutylphenyl)propanoate?
A: Several studies have explored the structural characteristics of Methyl 2-(4-isobutylphenyl)propanoate. It is an ester derivative of ibuprofen, with a methyl group replacing the hydrogen of the carboxylic acid group. While its exact molecular formula and weight can be calculated from its structure, one study delved into its detailed structural, topological, vibrational, and electronic properties []. This investigation employed computational methods to elucidate the molecule's characteristics, providing valuable insights for understanding its behavior and potential applications.
Q3: How do scientists synthesize new compounds based on the Methyl 2-(4-isobutylphenyl)propanoate structure?
A: Researchers have successfully synthesized novel triazole derivatives using Methyl 2-(4-isobutylphenyl)propanoate as a starting material []. This involved a multi-step process, beginning with the synthesis of 2-(4-isobutylphenyl)propanohydrazide from Methyl 2-(4-isobutylphenyl)propanoate. Further reactions led to the formation of a key intermediate, 4-amino-5-[(-4-isobutylphenyl-1)ethyl]-1,2,4-triazole-thioal. This compound then served as a scaffold for generating a series of Schiff's bases with varying aromatic aldehyde substituents. This synthetic approach highlights the versatility of Methyl 2-(4-isobutylphenyl)propanoate as a building block for creating new molecules with potential biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

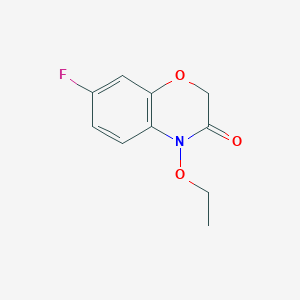
![Bis[4-(2,3-dihydroxypropoxy)phenyl]methane](/img/structure/B128630.png)
